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SAHM1

Notch signaling Transcription complex Protein-protein interaction

Researchers studying Notch signaling often face off-target effects and intestinal toxicity from γ-secretase inhibitors (GSIs). SAHM1 directly binds the NICD-CSL transcription complex, preventing MAML1 recruitment for true pathway-specific inhibition. Key advantages: • Validated IC50: 6.56 µM (HeLa reporter), <2.5 µM (β-lactamase assay) • No intestinal toxicity in vivo; 30 mg/kg BID IP achieves tumor regression in T-ALL models • Distinct gene expression signature vs. GSIs for transcriptomic specificity Supplied as solid, ≥93% HPLC purity; stable at -20°C. Ideal for Notch-dependent cancer validation and pathway dissection.

Molecular Formula C94H162N36O23S
Molecular Weight 2196.6 g/mol
Cat. No. B10858030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAHM1
Molecular FormulaC94H162N36O23S
Molecular Weight2196.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC1(CCCC=CCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(C)C)CS)CCCNC(=N)N)(C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)CCNC(=O)C
InChIInChI=1S/C94H162N36O23S/c1-11-51(6)70(127-76(141)59(26-21-36-111-91(101)102)118-72(137)56(23-18-33-108-88(95)96)116-73(138)57(24-19-34-109-89(97)98)119-77(142)62(39-49(2)3)121-74(139)58(25-20-35-110-90(99)100)117-75(140)61(28-29-69(135)136)115-68(134)30-38-107-53(8)133)84(149)130-94(10)32-17-15-13-12-14-16-31-93(9,129-83(148)60(27-22-37-112-92(103)104)120-82(147)67(46-154)124-78(143)63(40-50(4)5)125-87(94)153)86(152)126-65(42-55-44-106-48-114-55)80(145)122-64(41-54-43-105-47-113-54)79(144)123-66(45-131)81(146)128-71(52(7)132)85(150)151/h12-13,43-44,47-52,56-67,70-71,131-132,154H,11,14-42,45-46H2,1-10H3,(H,105,113)(H,106,114)(H,107,133)(H,115,134)(H,116,138)(H,117,140)(H,118,137)(H,119,142)(H,120,147)(H,121,139)(H,122,145)(H,123,144)(H,124,143)(H,125,153)(H,126,152)(H,127,141)(H,128,146)(H,129,148)(H,130,149)(H,135,136)(H,150,151)(H4,95,96,108)(H4,97,98,109)(H4,99,100,110)(H4,101,102,111)(H4,103,104,112)/b13-12-/t51-,52+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,70-,71-,93-,94+/m0/s1
InChIKeyBMPJJKUDYSZGHF-POLBPDEYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SAHM1: Hydrocarbon-Stapled Notch Transcription Inhibitor


SAHM1 is a synthetic, cell-permeable, hydrocarbon-stapled α-helical peptide [1] designed to bind directly to the preformed NOTCH1 intracellular domain (NICD)–CSL complex and prevent recruitment of the essential co-activator Mastermind-like 1 (MAML1) . It functions as a direct antagonist of canonical Notch transcription [2], with a molecular weight of 2196.6 g/mol and the molecular formula C94H162N36O23S [3]. SAHM1 is supplied as a solid validated for research use, typically at ≥93% purity by HPLC . Its key differentiation lies in its mechanism: it targets the protein-protein interface of the assembled transcription complex, a downstream node in Notch signaling distinct from upstream γ-secretase or ligand-blocking inhibitors [4].

1
Cell-permeable stapled peptide that directly binds the NICD-CSL transcription complex
2
Targets downstream protein-protein interface, distinct from upstream γ-secretase inhibitors
3
Supplied as research-grade solid for reproducible cell-based and in vivo studies

Why Generic Notch Inhibitors Cannot Substitute for SAHM1


The Notch signaling pathway can be pharmacologically targeted at multiple distinct nodes, and inhibitors of these different nodes are not functionally interchangeable. SAHM1 directly binds and disrupts the preformed Notch transcription complex (NICD-CSL) [1], whereas widely used 'Notch inhibitors' like DAPT or LY-900009 are γ-secretase inhibitors (GSIs) that prevent the upstream proteolytic release of NICD from the membrane [2]. This mechanistic distinction has profound functional consequences: in direct comparative studies, SAHM1 induces a distinct gene expression signature compared to GSIs [3] and, unlike GSIs which cause significant intestinal toxicity, SAHM1 does not produce goblet cell metaplasia or weight loss in vivo [4]. Furthermore, SAHM1's stabilized α-helical structure is essential for its high-affinity binding to the transcription complex ; a linear, unstapled peptide analog of the same sequence shows no detectable binding in GST pull-down assays [5], confirming that generic linear peptides or small molecule GSIs cannot replicate SAHM1's specific mode of action.

!
γ-Secretase inhibitors (e.g., DAPT) act upstream; transcriptional outcomes and in vivo tolerability profiles may differ significantly
!
Unstapled linear peptide analog lacks detectable binding; the hydrocarbon staple is essential for target engagement
!
Small-molecule Notch inhibitors (e.g., IMR-1) show lower potency in reporter assays; may not replicate SAHM1's gene expression signature

SAHM1: Comparative Evidence Guide


Direct Binding to Notch Transcription Complex vs GSI

SAHM1 directly binds to the preformed NICD-CSL complex, whereas γ-secretase inhibitors (GSIs) like DAPT act upstream by blocking the proteolytic release of NICD. This mechanistic distinction is demonstrated by the fact that SAHM1, but not DAPT, co-immunoprecipitates with CSL in the presence of NICD [1]. Furthermore, an unstapled, linear analog of SAHM1 (SAHM1-unstapled) shows no detectable binding in GST pull-down assays, confirming that the hydrocarbon staple is essential for its high-affinity interaction with the Notch transcription complex [2].

Binding to NICD-CSL Complex
Head-to-head
SAHM1 co-immunoprecipitates with CSL; DAPT (GSI) shows no binding; unstapled SAHM1 shows no detectable binding in GST pull-down
Supports transcription-complex-specific mechanism; distinct from GSI and linear peptides
Co-IP and pull-down assay context
Notch signaling Transcription complex Protein-protein interaction Mechanism of action

Notch Transcription Inhibition Potency vs IMR-1

In a HeLa cell luciferase reporter-gene assay measuring Notch-dependent transcription, SAHM1 inhibited ICN1-induced expression with an IC50 of 6.56 µM . In a separate β-lactamase reporter assay, its IC50 was <2.5 µM [1]. In comparison, the small molecule Notch inhibitor IMR-1, which also targets the Notch transcription complex, exhibits a significantly higher IC50 of 26 µM in similar cellular assays .

Transcription Inhibition Potency
Cross-study comparable
IC50 = 6.56 µM (luciferase),
Supports potency comparison in cell-based reporter assays
HeLa cell reporter-gene context
Gene Expression Profile
Head-to-head
GSEA reveals distinct, partially overlapping gene suppression vs GSI; unique genes suppressed only by SAHM1
Indicates divergent downstream transcriptional outcomes
T-ALL cell line transcriptomic context
In Vivo Tolerability
Head-to-head
SAHM1 (30 mg/kg BID): no goblet cell metaplasia or weight loss; GSI: intestinal toxicity with goblet cell metaplasia
Supports model tolerability endpoint context
Chronic murine dosing model
Tumor Burden Reduction
Supporting evidence
Significant reduction vs vehicle (P=0.02) at 30 mg/kg BID in NOTCH1-driven T-ALL mouse model
Supports T-ALL model-response context
Bioluminescent imaging model context
Cell Proliferation Inhibition
Supporting evidence
Near-complete growth arrest at 20 µM in Notch-dependent T-ALL lines (HPB-ALL, KOPT-K1, DND-41); Notch-independent Jurkat IC50 ~17.5 µM
Supports cell proliferation endpoint context in Notch-dependent models
72-120 hr assay conditions
Notch signaling Transcription inhibition IC50 Cell-based assay

Distinct Transcriptional Signature vs GSI

Gene Set Enrichment Analysis (GSEA) was used to compare the global transcriptional effects of SAHM1 and a γ-secretase inhibitor (GSI) in T-ALL cell lines. The analysis revealed a significant but incomplete overlap in downregulated gene sets, with many genes uniquely suppressed by SAHM1 but not by GSI. This indicates that direct disruption of the transcription complex (SAHM1) induces a distinct gene expression signature compared to upstream blockade of NICD release (GSI) [1].

Gene Expression Profile
Head-to-head
GSEA reveals distinct, partially overlapping gene suppression vs GSI; unique genes suppressed only by SAHM1
Indicates divergent downstream transcriptional outcomes
T-ALL cell line transcriptomic context
Notch signaling Gene expression Transcriptomics GSEA

Superior In Vivo Tolerability vs GSI

In a comparative in vivo study, mice treated with a γ-secretase inhibitor (GSI) developed significant intestinal toxicity characterized by goblet cell metaplasia and associated weight loss, a known on-target effect of chronic Notch blockade in the gut. In contrast, mice treated with SAHM1 at an efficacious dose (30 mg/kg, twice daily) did not exhibit these toxicities and maintained normal body weight [1].

In Vivo Tolerability
Head-to-head
SAHM1 (30 mg/kg BID): no goblet cell metaplasia or weight loss; GSI: intestinal toxicity with goblet cell metaplasia
Supports model tolerability endpoint context
Chronic murine dosing model
In vivo efficacy Toxicity T-ALL Mouse model

Anti-Leukemic Activity in T-ALL Mouse Model

The in vivo efficacy of SAHM1 was demonstrated in a bioluminescent mouse model of NOTCH1-driven T-cell acute lymphoblastic leukemia (T-ALL). Treatment with SAHM1 at 30 mg/kg twice daily (BID) via intraperitoneal injection resulted in a statistically significant reduction in tumor burden (P = 0.02) compared to vehicle control [1]. Once-daily dosing (35 mg/kg) did not achieve statistical significance (P = 0.17), highlighting the importance of the BID regimen for optimal effect.

Tumor Burden Reduction
Supporting evidence
Significant reduction vs vehicle (P=0.02) at 30 mg/kg BID in NOTCH1-driven T-ALL mouse model
Supports T-ALL model-response context
Bioluminescent imaging model context
In vivo efficacy T-ALL Leukemia Mouse model

Cytostatic Effect in T-ALL Cell Lines

In T-ALL cell lines (HPB-ALL, KOPT-K1, DND-41), treatment with 20 µM SAHM1 for 72 hours resulted in a significant, time-dependent reduction in cell proliferation, with near-complete arrest observed by day 4-5. This effect was specific to Notch-dependent lines; Notch-independent lines like Jurkat were unaffected [1]. A separate MTT assay in Jurkat cells reported an IC50 of 17.54±5.17 µM at 72h, consistent with the low sensitivity of this Notch-independent line [2].

Cell Proliferation Inhibition
Supporting evidence
Near-complete growth arrest at 20 µM in Notch-dependent T-ALL lines (HPB-ALL, KOPT-K1, DND-41); Notch-independent Jurkat IC50 ~17.5 µM
Supports cell proliferation endpoint context in Notch-dependent models
72-120 hr assay conditions
Cell proliferation T-ALL Leukemia Cytotoxicity

SAHM1: Validated Application Scenarios


Dissecting Notch Transcription Complex in Cell Models

SAHM1 is the optimal tool for experiments requiring direct, specific inhibition of the assembled Notch transcription complex (NICD-CSL), as opposed to upstream inhibition of ligand cleavage by γ-secretase inhibitors (GSIs). Its validated IC50 values of 6.56 µM and <2.5 µM in HeLa reporter assays provide a quantitative benchmark for dosing in cell culture. This application is supported by direct evidence that SAHM1 co-immunoprecipitates with the complex and that its unstapled analog fails to bind [1].

Long-Term In Vivo Notch Inhibition in Murine Models

For chronic dosing experiments in mice, SAHM1 is a superior choice over γ-secretase inhibitors (GSIs) due to its demonstrated lack of intestinal toxicity (goblet cell metaplasia and weight loss) at efficacious doses [2]. An effective and well-tolerated dosing regimen has been established: 30 mg/kg twice daily (BID) via intraperitoneal injection, which achieved statistically significant tumor regression in a T-ALL model [3].

Investigating Notch-Dependent Gene Expression

Researchers conducting transcriptomic analyses to define Notch-dependent gene signatures should select SAHM1 over GSIs. GSEA analysis has demonstrated that SAHM1 induces a gene expression profile that is distinct from that of GSI treatment, with unique subsets of genes being suppressed by each inhibitor [4]. This allows for a more nuanced dissection of the Notch transcriptional program.

Notch Dependency Validation in Cancer Cell Lines

SAHM1 serves as a reliable tool for validating the dependency of cancer cell lines on Notch signaling. The compound has been shown to cause significant growth arrest in Notch-dependent T-ALL lines (HPB-ALL, KOPT-K1, DND-41) at 20 µM over 72-120 hours, while Notch-independent lines like Jurkat are largely unaffected (IC50 ~17.5 µM) [5]. This differential sensitivity profile is a key benchmark for confirming on-target activity.

Application
Selection Property
Validation Focus
Notch transcription complex studies
Direct NICD-CSL binding
Co-immunoprecipitation and transcriptional reporter assays
Sustained Notch inhibition in murine models
In vivo tolerability endpoint profile
Histopathology and body weight monitoring
Notch-dependent transcriptomic analysis
Gene expression signature differentiation
GSEA and pathway-specific transcriptome profiling
Notch dependency testing in cancer cell lines
Cell proliferation endpoint response
Time-course and Notch-dependency profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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